1-(Cyclopropanesulfonyl)azetidin-3-amine

Description

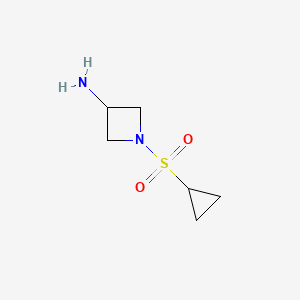

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylsulfonylazetidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2S/c7-5-3-8(4-5)11(9,10)6-1-2-6/h5-6H,1-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMLKRQQIIXOGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Transformations of 1 Cyclopropanesulfonyl Azetidin 3 Amine

Reactivity Governed by the Azetidine (B1206935) Ring Strain

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses considerable ring strain, estimated to be approximately 25.4 kcal/mol. rsc.orgrsc.org This inherent strain is a primary driver of its chemical reactivity, rendering the ring susceptible to cleavage under various conditions. rsc.orgrsc.org The presence of an electron-withdrawing sulfonyl group on the nitrogen atom further activates the ring by making the ring carbons more electrophilic and thus more prone to nucleophilic attack.

The activated nature of the N-sulfonylated azetidine ring makes it a substrate for ring-opening reactions. One of the most definitive examples of this reactivity is the anionic ring-opening polymerization (AROP) of N-sulfonylated azetidines. Studies on N-(methanesulfonyl)azetidine and N-(tolylsulfonyl)azetidines have shown that, in the presence of a suitable initiator, the azetidine ring can be opened to form polymers. rsc.orgnih.gov This process involves the nucleophilic attack on a ring carbon, leading to the cleavage of a carbon-nitrogen bond and the propagation of a polymer chain. rsc.org

While the primary amine at the C-3 position of 1-(cyclopropanesulfonyl)azetidin-3-amine introduces a second site of reactivity, the fundamental susceptibility of the N-sulfonylated ring to nucleophilic attack remains. This suggests that under appropriate conditions, the molecule could undergo ring-opening initiated by an external nucleophile attacking at the C-2 or C-4 positions. Such reactions would lead to functionalized 1,3-diamino propane (B168953) derivatives, representing a significant structural transformation. For instance, photochemical methods have been shown to facilitate the ring-opening of azetidinols, highlighting another potential, albeit mechanistically different, pathway for cleaving the strained ring. beilstein-journals.org

The release of the inherent ~25.4 kcal/mol of ring strain is a powerful thermodynamic driving force for the reactions of azetidines. rsc.orgrsc.org For this compound, this strain can be released through several pathways, primarily involving the cleavage of the endocyclic C-N or C-C bonds.

The most studied pathway is the cleavage of the C-N bond via nucleophilic attack, as demonstrated by the anionic ring-opening polymerizations mentioned previously. rsc.orgnih.gov In these cases, the reaction proceeds because the formation of a linear, strain-free polymer is energetically favorable compared to the strained cyclic monomer. Another potential strain-release pathway, though less common for simple azetidines compared to more strained systems like azabicyclo[1.1.0]butanes, is ring expansion. This could hypothetically occur through rearrangement following an initial reaction at either the ring or a substituent.

The table below summarizes key findings related to the reactivity of the N-sulfonylated azetidine ring.

| Reaction Type | Substrate Example | Conditions | Product Type | Key Finding |

| Anionic Polymerization | N-(methanesulfonyl)azetidine | nBuN(K)Ms, DMSO, elevated temp. | Branched polymer | Demonstrates C-N bond cleavage via nucleophilic ring-opening. rsc.org |

| Anionic Polymerization | N-(p-tolylsulfonyl)azetidine | Anionic initiator, 180 °C | Linear polymer | The N-sulfonyl group activates the ring for cleavage and can later be removed. nih.gov |

| Photochemical Ring-Opening | 3-Phenylazetidinols | Light irradiation, then ketones/boronic acids | Dioxolanes | Highlights a non-nucleophilic method for azetidine ring cleavage. beilstein-journals.org |

Chemical Transformations Involving the Azetidin-3-amine (B9764) Moiety

The primary amine at the C-3 position is a key functional handle, behaving as a potent nucleophile and allowing for a wide array of derivatizations. libretexts.orgmsu.edulibretexts.org

The lone pair of electrons on the nitrogen atom of the 3-amino group makes it a strong nucleophile, capable of attacking a variety of electrophilic centers. msu.edu This reactivity is fundamental to its use as a building block in medicinal chemistry. The nucleophilic character allows it to participate in reactions such as additions to carbonyl compounds, substitutions at sp³-hybridized carbons, and acyl substitution reactions. libretexts.orgyoutube.com For example, the reaction of a primary amine with an aldehyde or ketone proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration, to form an imine (Schiff base). libretexts.orglibretexts.org This reversible reaction is a classic demonstration of amine nucleophilicity.

The nucleophilic nature of the 3-amino group enables extensive derivatization, which is crucial for modifying the compound's properties.

Alkylation: The amine can be alkylated through reaction with alkyl halides via an SN2 mechanism. msu.edu To avoid polyalkylation, which can occur because the product amine is also nucleophilic, an excess of the starting amine is often used. msu.edu Alternatively, reductive amination provides a more controlled method for mono-alkylation. Another strategy is the Michael addition of the amine to electron-deficient alkenes, such as α,β-unsaturated esters or nitriles, which proceeds under mild conditions. youtube.com

Acylation (Amide Formation): One of the most common and robust derivatization methods is acylation to form an amide bond. This is typically achieved by reacting the amine with a carboxylic acid derivative, such as an acyl chloride or anhydride. youtube.comyoutube.com The reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, leading to the displacement of a leaving group (e.g., chloride). youtube.com This transformation is highly efficient and is used to introduce a vast array of functionalities. Research on related 3-amino-2-azetidinones has shown that the 3-amino group can be readily acylated with various acyl chlorides and activated carboxylic acids to produce stable amide derivatives. nih.gov

The following table illustrates common derivatization reactions of the 3-amino group.

| Derivatization Type | Reagent Class | General Conditions | Product Functional Group |

| Alkylation | Alkyl Halide (R-X) | Base (optional), Solvent | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Acidic catalyst (often) | Secondary or Tertiary Amine |

| Michael Addition | α,β-Unsaturated Carbonyl/Nitrile | Solvent (e.g., MeOH, MeCN) | β-Amino Carbonyl/Nitrile |

| Acylation | Acyl Chloride (RCOCl) | Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂) | Amide |

| Acylation | Carboxylic Acid (RCOOH) | Coupling Agent (e.g., EDC, HOBt) | Solvent (e.g., DMF, CH₂Cl₂) |

Chemical Behavior and Stability of the Cyclopropanesulfonyl Group in Reaction Environments

The N-cyclopropanesulfonyl group serves primarily as a robust protecting group for the azetidine nitrogen. Sulfonamides are generally stable across a wide range of chemical conditions, including many that are used to modify the 3-amino group. organic-chemistry.org

Studies on the stability of related sulfonyl derivatives, such as sulfonate esters, show they are resistant to many nucleophiles and moderately acidic or basic conditions, with stability being highly dependent on the specific structure. nih.govresearchgate.net For N-sulfonyl groups on polymers, it has been demonstrated that they can be removed under specific, typically harsh, reductive conditions. For example, tosyl groups have been successfully cleaved from a poly(sulfonylazetidine) backbone. nih.gov This indicates that the cyclopropanesulfonyl group can likely be removed to yield the free secondary amine on the azetidine ring if desired, though this may require potent reducing agents.

The cyclopropane (B1198618) ring within the sulfonyl moiety is generally stable. However, highly strained three-membered rings can be susceptible to opening under certain catalytic or radical conditions. The stability of the cyclopropyl (B3062369) group in this specific electronic environment (attached to a sulfonyl group) during diverse synthetic transformations is an area that warrants specific investigation, as it is generally considered stable under the typical conditions used for amine derivatization.

Theoretical and Computational Chemistry Studies on 1 Cyclopropanesulfonyl Azetidin 3 Amine

Conformational Landscape Analysis of the Azetidine (B1206935) Ring System

The four-membered azetidine ring is characterized by a significant degree of ring strain, which influences its geometry and conformational dynamics. rsc.orgrsc.org Computational analysis is a powerful tool to explore the conformational landscape of substituted azetidines like 1-(cyclopropanesulfonyl)azetidin-3-amine.

The azetidine ring is not planar and exists in a puckered conformation to relieve some of the torsional strain. rsc.org This puckering is characterized by a dihedral angle, and the ring can undergo a process of inversion, or "ring-flipping," between two equivalent puckered conformations. The energy barrier for this inversion is a key parameter that describes the ring's flexibility. In substituted azetidines, the two puckered conformations may no longer be equivalent in energy, leading to a preferred conformation.

The substituents on the azetidine ring play a critical role in determining its preferred conformation. researchgate.net In this compound, both the N-cyclopropanesulfonyl group and the C3-amino group will have significant steric and electronic effects.

Computational studies on other substituted azetidines have shown that electronegative substituents can have a profound impact on the ring's pucker. For instance, in fluorinated azetidine derivatives, a favorable interaction between a C-F dipole and a charged nitrogen atom can lead to the inversion of the ring pucker. researchgate.net Similarly, the electron-withdrawing nature of the sulfonyl group and the potential for hydrogen bonding involving the amino group in this compound will dictate the conformational equilibrium.

Computational modeling, using methods like density functional theory (DFT), can be employed to calculate the relative energies of different conformers. These calculations help in understanding how the substituents stabilize or destabilize certain ring puckers and rotamers of the side chains. For example, the orientation of the cyclopropyl (B3062369) group relative to the azetidine ring and the conformation of the amino group will be determined by a complex interplay of steric hindrance and electronic interactions.

Table 1: Predicted Conformational Data for Azetidine Derivatives This table presents hypothetical data based on general principles of computational chemistry applied to azetidine systems, as specific experimental or computational data for this compound is not available in the provided search results.

| Parameter | Azetidine | 3-Aminoazetidine | This compound (Predicted) |

|---|---|---|---|

| Ring Pucker Dihedral Angle (°) | 37 rsc.org | ~35-40 | ~30-35 |

| Inversion Barrier (kcal/mol) | ~1.0-2.0 | ~1.5-2.5 | ~2.0-3.5 |

| Preferred Substituent Position | N/A | Pseudo-equatorial | Amino: Pseudo-equatorial; Cyclopropanesulfonyl: Varies |

Electronic Structure and Reactivity Predictions

Understanding the electronic structure of a molecule is fundamental to predicting its reactivity and potential interactions with biological targets.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. researchgate.netyoutube.comnih.gov For this compound, DFT calculations can provide information on:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons.

Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge within the molecule, highlighting electron-rich and electron-poor regions. The electrostatic potential map can predict sites for nucleophilic and electrophilic attack.

In this compound, the electron-withdrawing sulfonyl group is expected to lower the energy of the HOMO and LUMO compared to unsubstituted azetidine, potentially affecting its reactivity. researchgate.net

Table 2: Predicted Electronic Properties from DFT Calculations This table presents hypothetical data based on general principles of DFT calculations on similar heterocyclic systems, as specific data for this compound is not available in the provided search results.

| Property | Azetidine | This compound (Predicted) |

|---|---|---|

| HOMO Energy (eV) | ~ -9.5 | ~ -10.5 |

| LUMO Energy (eV) | ~ 1.5 | ~ 0.5 |

| HOMO-LUMO Gap (eV) | ~ 11.0 | ~ 11.0 |

| Dipole Moment (Debye) | ~ 1.9 | ~ 3.0 - 4.0 |

Computational chemistry is instrumental in mapping out reaction pathways and identifying transition states, providing a deeper understanding of reaction mechanisms. nih.govnih.gov For this compound, theoretical calculations can be used to explore potential reactions, such as nucleophilic substitution at the sulfonyl group or reactions involving the amino group.

By calculating the energies of reactants, products, and transition states, the activation energy for a proposed reaction can be determined. This information is vital for predicting the feasibility and rate of a chemical transformation. For instance, DFT calculations can model the protonation of the amino group or the azetidine nitrogen and the subsequent effects on the molecule's structure and reactivity. Computational studies on other azetidine derivatives have successfully elucidated the stereoselectivity of reactions by analyzing the transition state geometries. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanical calculations are excellent for studying the properties of single molecules, molecular dynamics (MD) simulations are used to explore the behavior of molecules over time, including their interactions with other molecules, such as solvent or a biological receptor. researchgate.netnih.govphyschemres.orgarxiv.org

MD simulations can provide insights into:

Solvation: How the molecule interacts with water or other solvents, which is crucial for understanding its solubility.

Conformational Flexibility: How the molecule's conformation changes over time in a dynamic environment.

Binding to Proteins: If the molecule is being investigated as a potential drug, MD simulations can model its binding to a target protein, revealing key intermolecular interactions like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. researchgate.net

For this compound, MD simulations could be used to study the hydrogen bonding patterns of the amino group with water molecules or the interactions of the cyclopropanesulfonyl group within a protein's binding pocket. These simulations provide a dynamic picture that complements the static information obtained from quantum mechanical calculations.

Advanced Quantum Chemical Methodologies Applied to Azetidine Derivatives

The study of azetidine derivatives, including this compound, has been significantly advanced through the application of sophisticated quantum chemical methodologies. These computational techniques provide deep insights into the electronic structure, stability, reactivity, and spectroscopic properties of these strained four-membered rings, which are often challenging to characterize fully through experimental means alone. researchgate.netmedwinpublishers.com High-level ab initio and density functional theory (DFT) methods are instrumental in predicting molecular geometries, thermodynamic properties, and reaction mechanisms, thereby guiding synthetic efforts and rational drug design. researchgate.netmit.edu

Advanced computational methods such as Møller-Plesset perturbation theory (MP) and coupled cluster (CC) theory are employed to achieve high accuracy, particularly in accounting for electron correlation effects, which are crucial for the precise description of molecular systems. wikipedia.orgwikipedia.orgfrontiersin.org These methods, while computationally demanding, offer a reliable benchmark for understanding the intrinsic properties of azetidine scaffolds.

Density Functional Theory (DFT) Applications

DFT has become a workhorse in the computational study of azetidine derivatives due to its favorable balance of accuracy and computational cost. frontiersin.org Researchers utilize DFT to investigate a wide range of molecular properties. For instance, calculations of frontier molecular orbitals (HOMO-LUMO) are used to predict the reactivity of azetidine-based compounds. mit.edu In one study, DFT calculations were used to model frontier orbital energies to successfully predict the viability of reactions forming azetidine rings. mit.edu

Furthermore, DFT is employed to analyze spectroscopic data. By calculating vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, computational results can be compared with experimental spectra to confirm molecular structures. researchgate.net Theoretical studies on novel azetidine derivatives have used DFT to explore electronic and thermodynamic properties to better understand their physical and chemical behavior. researchgate.netglobalauthorid.com

Møller-Plesset Perturbation Theory (MP2)

Second-order Møller-Plesset perturbation theory (MP2) is a widely used method that offers a first step beyond the Hartree-Fock approximation to include electron correlation. wikipedia.orgq-chem.com It is particularly valuable for studying noncovalent interactions, which are critical in biological systems and materials science. nih.gov While standard MP2 can sometimes be improved with corrections for dispersion and basis set superposition error, it provides a more accurate description of electron correlation than many DFT functionals. nih.govrsc.org

In the context of azetidine derivatives, MPn theories have been applied to achieve more accurate energetic predictions. For example, the G3MP2 level of theory, a composite method based on MP2, has been used to calculate the heats of formation (HOFs) and bond dissociation energies (BDEs) for a series of nitroimine-substituted azetidines designed as potential high-energy-density materials. researchgate.net These calculations are vital for assessing the thermal stability and energetic performance of the designed compounds. researchgate.net

Table 1: Example of Calculated Heats of Formation (HOF) and Bond Dissociation Energies (BDE) for Nitroimine-Substituted Azetidine Derivatives Using G3MP2 Theory.

This table presents data for illustrative azetidine derivatives as reported in theoretical studies to demonstrate the application of quantum chemical methods. Data is adapted from studies on related compounds. researchgate.net

| Compound (Substituent) | HOF (kJ/mol) | BDE (kJ/mol) |

| Azetidine-N-NO2 | 245.8 | 188.7 |

| 2-Nitroimino-azetidine | 344.1 | 205.4 |

| N-Nitro-2-nitroimino-azetidine | 489.2 | 209.6 |

| 2,4-Bis(nitroimino)-azetidine | 588.5 | 213.0 |

Coupled Cluster (CC) Theory

Coupled cluster (CC) theory stands as one of the most accurate and reliable quantum chemical methods available for small to medium-sized molecules. wikipedia.orgrsc.org Methods like CCSD(T), which includes single and double excitations and a perturbative treatment of triple excitations, are often considered the "gold standard" in computational chemistry for their ability to yield results close to experimental accuracy. wikipedia.org

While specific CCSD(T) studies on this compound are not prevalent in the literature, the methodology is crucial for benchmarking the results obtained from more computationally efficient methods like DFT and MP2. frontiersin.org For fundamental properties of the azetidine ring itself, such as its strain energy and conformational profile, CC calculations provide definitive theoretical values. researchgate.net For complex processes like nonadiabatic dynamics near conical intersections in photoexcited azetidine systems, modified CC approaches such as similarity constrained coupled cluster (SCCSD) theory have been developed to provide a correct and artifact-free description. nih.gov

The application of these advanced methodologies is indispensable for building a comprehensive understanding of the chemical and physical properties of azetidine derivatives. They provide a robust theoretical framework that complements experimental research, enabling the prediction of molecular behavior and the rational design of new functional molecules.

Structure Activity Relationship Sar and Molecular Design Principles for Azetidine Based Chemical Probes

Azetidine (B1206935) as a Scaffold for Molecular Design and Chemical Probes

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a valuable scaffold in drug discovery. nih.gov Its growing popularity can be attributed to its unique combination of properties, including conformational rigidity, metabolic stability, and the ability to introduce precise three-dimensional diversity. nih.govnih.gov Azetidine-containing compounds have shown a wide range of pharmacological activities, targeting everything from cancer and infectious diseases to central nervous system disorders. nih.gov

The incorporation of an azetidine moiety into a molecule can lead to improved pharmacokinetic properties compared to more common five- and six-membered nitrogen heterocycles. nih.gov This has led to its inclusion in several approved drugs, highlighting its status as a "privileged structure" in medicinal chemistry. researchgate.net The development of synthetic methodologies to access functionalized azetidines has further expanded their application in the creation of diverse chemical libraries for screening and as building blocks for targeted chemical probes. nih.gov

A key strategy in modern drug design is the use of conformational restriction to enhance the potency and selectivity of a ligand for its biological target. mdpi.com By reducing the number of accessible conformations, the entropic penalty of binding is minimized, which can lead to a significant increase in binding affinity. nih.gov The incorporation of small rings, such as azetidine, is a common and effective method to achieve this molecular rigidity. nih.govbldpharm.com

The four-membered azetidine ring imparts a distinct and predictable geometry to a molecule. academie-sciences.fr Unlike more flexible acyclic or larger ring systems, the bond angles and torsional strains within the azetidine ring are well-defined, leading to a more rigid three-dimensional structure. mdpi.com This rigidity allows medicinal chemists to have greater control over the spatial arrangement of functional groups, which is critical for optimizing interactions with a biological target. academie-sciences.fr

The defined exit vectors of substituents from the azetidine ring allow for the precise positioning of pharmacophoric elements. mdpi.com This is particularly important in the design of chemical probes where specific interactions with a target protein are necessary for activity and selectivity. The inherent strain of the four-membered ring can also influence its chemical reactivity and binding energetics, which can be exploited in the design of targeted covalent inhibitors or probes. nih.gov

Design Principles Incorporating the Cyclopropanesulfonyl Group

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce broadly similar biological properties, is a fundamental strategy in drug design. nih.gov The cyclopropanesulfonyl group can be considered a non-classical bioisostere for other functionalities, allowing for the fine-tuning of a compound's pharmacophore.

The replacement of more traditional acyl or alkylsulfonyl groups with a cyclopropanesulfonyl moiety can alter a molecule's interaction with its target. This can be due to changes in hydrogen bonding capacity, lipophilicity, and metabolic stability. For instance, the sulfonamide linkage is generally more stable to metabolic cleavage than an ester or amide bond. nih.gov The compact nature of the cyclopropyl (B3062369) ring also introduces a specific steric profile that can be beneficial for fitting into a binding pocket.

Structural Optimization of the Azetidin-3-amine (B9764) Moiety

The azetidin-3-amine moiety is a key functional group that often serves as a primary point of interaction with the biological target or as a handle for further derivatization. Optimization of this part of the molecule is crucial for achieving the desired biological activity and properties.

In the context of designing inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV), the amine group on the azetidine ring can play a critical role in binding to the active site. Structure-activity relationship studies on related azetidine-based inhibitors have shown that modifications to this amine, or the substituents on the azetidine ring, can have a profound impact on potency and selectivity. For example, the introduction of different substituents on the amine can explore different sub-pockets of the enzyme's active site, leading to improved affinity.

Strategies for Positional and Stereochemical Diversification

The azetidine scaffold offers multiple points for chemical modification, allowing for the systematic exploration of chemical space to enhance the potency and selectivity of resulting probes. The development of diverse azetidine-based libraries, often with a focus on central nervous system (CNS) targets, highlights the importance of positional and stereochemical diversification nih.gov.

Positional Diversification:

N-1 Position: The nitrogen atom of the azetidine ring is a primary site for modification. In the case of 1-(Cyclopropanesulfonyl)azetidin-3-amine, this position is occupied by a cyclopropanesulfonyl group. The nature of the substituent at N-1 can significantly impact the molecule's properties. For instance, variation of the sulfonyl group or its replacement with other functionalities like amides or alkyl groups can modulate the compound's polarity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its target engagement and pharmacokinetic profile.

Other Ring Positions: While the N-1 and C-3 positions are often the primary focus for modification in 3-aminoazetidine derivatives, substitutions at the C-2 and C-4 positions of the azetidine ring can also be explored. Introducing substituents at these positions can impose conformational constraints on the ring, influencing the spatial orientation of the key pharmacophoric elements at N-1 and C-3.

Stereochemical Diversification:

The stereochemistry of substituents on the azetidine ring is a critical determinant of biological activity. The development of stereochemically defined azetidine building blocks is therefore of high importance. For substituted azetidines, the relative orientation of substituents (cis/trans isomerism) can dramatically affect how the molecule fits into a protein's binding site. Synthetic strategies that allow for the controlled generation of specific stereoisomers are essential for elucidating the optimal three-dimensional arrangement of functional groups required for potent and selective target engagement. The use of chiral starting materials or asymmetric synthesis is often employed to achieve this stereochemical control.

A summary of diversification strategies is presented in the table below:

| Position | Diversification Strategy | Potential Impact |

| N-1 | Variation of the sulfonyl group (e.g., different alkyl or aryl substituents) or replacement with other functional groups (amides, carbamates, etc.). | Modulates polarity, lipophilicity, and hydrogen bonding capacity; influences pharmacokinetic properties. |

| C-3 | Acylation, alkylation, or sulfonylation of the amine; introduction of various substituents. | Alters hydrogen bonding potential, steric bulk, and charge distribution; key for molecular recognition. |

| C-2, C-4 | Introduction of alkyl or other small groups. | Imposes conformational constraints, affecting the spatial orientation of other substituents. |

| Stereochemistry | Synthesis of specific cis/trans isomers and enantiomers. | Determines the three-dimensional shape of the molecule, which is critical for precise binding to the target. |

Impact of the Amine Functionality on Specific Molecular Interactions

The primary amine at the C-3 position of this compound is a key pharmacophoric feature that plays a pivotal role in mediating specific molecular interactions with biological targets. This functional group can act as both a hydrogen bond donor and a protonated cation under physiological conditions, enabling a variety of interactions.

Hydrogen Bonding: The amine group, with its two hydrogen atoms, can act as a hydrogen bond donor, forming strong interactions with hydrogen bond acceptor groups on the target protein, such as the oxygen atoms of carbonyl or carboxylate groups, or the nitrogen atoms of histidine residues. These directional interactions are fundamental for the affinity and specificity of the ligand-target binding.

Nucleophilic Character: The lone pair of electrons on the nitrogen atom of the amine can also participate in various interactions, including acting as a nucleophile in certain enzymatic reactions or coordinating with metal ions within a protein's active site.

The strategic placement of the amine functionality within the rigid azetidine scaffold positions it in a well-defined region of space, which can be optimized through medicinal chemistry efforts to maximize its interactions with a specific target. The exploration of 3-aminoazetidines as triple reuptake inhibitors, for example, has demonstrated the importance of this functional group in binding to neurotransmitter transporters nih.gov.

Computational Approaches in Structure-Activity Relationship Studies and Ligand Design

Computational chemistry plays an indispensable role in modern drug discovery and the design of chemical probes. For azetidine-based compounds like this compound, computational methods provide valuable insights into their SAR, guide the design of new analogs with improved properties, and help to prioritize synthetic efforts.

Molecular Docking and Scoring Function Development for Azetidine Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of azetidine derivatives and in rationalizing their observed biological activities.

In a typical molecular docking workflow, a three-dimensional model of the target protein is used to create a virtual binding site. The azetidine derivative is then computationally placed into this site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

For azetidine derivatives, molecular docking can reveal key interactions, such as:

The hydrogen bonds formed by the amine group at the C-3 position.

The electrostatic interactions of the protonated amine.

The hydrophobic interactions of the cyclopropyl group.

The interactions of the sulfonyl group with the protein.

The accuracy of molecular docking is highly dependent on the quality of the scoring function. The development of specific scoring functions tailored for a particular class of compounds or protein targets can improve the predictive power of docking studies. For instance, in the study of azetidinones as antibacterial agents, molecular docking has been used to confirm their mechanism of action by showing their interaction with enzymes involved in cell wall synthesis nih.govmdpi.com.

The table below summarizes the key aspects of molecular docking for azetidine derivatives:

| Docking Aspect | Description | Relevance to this compound |

| Binding Pose Prediction | Determines the most likely orientation of the ligand in the protein's active site. | Elucidates how the cyclopropyl, sulfonyl, and amine groups are spatially arranged to interact with the target. |

| Interaction Analysis | Identifies specific hydrogen bonds, ionic interactions, and hydrophobic contacts. | Highlights the key residues involved in binding and rationalizes the compound's affinity and selectivity. |

| Scoring | Estimates the binding affinity (e.g., in kcal/mol). | Allows for the ranking of different analogs and the prioritization of compounds for synthesis. |

| Virtual Screening | Docks a large library of virtual compounds to identify potential hits. | Can be used to explore different substituents on the azetidine scaffold to design more potent analogs. |

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling and Pharmacophore Generation

3D-QSAR is a computational method that correlates the biological activity of a series of compounds with their three-dimensional properties, such as shape and electrostatic fields. This approach is used to build predictive models that can estimate the activity of novel, unsynthesized compounds and to provide a visual representation of the SAR in the form of contour maps.

For a series of azetidine analogs, a 3D-QSAR study would involve the following steps:

Data Set Preparation: A set of azetidine derivatives with known biological activities is selected.

Molecular Alignment: The compounds are aligned in 3D space based on a common substructure or a pharmacophore model.

Descriptor Calculation: Steric and electrostatic fields are calculated around the aligned molecules.

Model Building: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical model that relates the calculated fields to the biological activities.

Model Validation: The predictive power of the model is assessed using various statistical metrics.

Pharmacophore generation is another powerful computational technique that is often used in conjunction with 3D-QSAR. A pharmacophore model is a 3D arrangement of essential features that a molecule must possess to be active at a particular biological target. These features can include hydrogen bond donors and acceptors, positive and negative charges, and hydrophobic regions.

For azetidine-based probes, a pharmacophore model could be generated based on the structure of a highly active compound or a set of active compounds. This model would highlight the critical spatial relationships between key functional groups, such as the amine and the sulfonyl oxygen atoms. Once a pharmacophore model is developed, it can be used to:

Virtually screen large compound libraries to identify novel scaffolds that match the pharmacophore.

Guide the design of new compounds by ensuring that they possess the required pharmacophoric features in the correct orientation.

Serve as a basis for aligning molecules in a 3D-QSAR study.

Pharmacophore modeling has been effectively used in the discovery of CNS-active agents, providing a means to identify compounds with the desired pharmacological profile mdpi.comnih.gov.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(cyclopropanesulfonyl)azetidin-3-amine, and how can reaction efficiency be optimized?

- Methodology : A plausible synthesis involves sulfonylation of azetidin-3-amine derivatives using cyclopropanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Reaction optimization may include temperature control (0–25°C) and stoichiometric adjustments to minimize side products. Purification via column chromatography or recrystallization is recommended .

- Data Consideration : Monitor reaction progress using TLC or LC-MS. Yield optimization may require iterative adjustments of reaction time and solvent polarity.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : and NMR to verify cyclopropane and azetidine ring integrity. Key signals include cyclopropane protons (δ 1.0–2.0 ppm) and sulfonyl group resonance (δ ~3.5 ppm for adjacent protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and fragmentation patterns.

- IR : Sulfonyl S=O stretching vibrations (~1350–1150 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.